Nicotinamide riboside (NR) is a naturally occurring pyridine-nucleoside form of vitamin B3. [] It is a precursor to nicotinamide adenine dinucleotide (NAD+), an essential coenzyme found in all living cells. [, ] NR is a trace nutrient present in various foods, including milk and yeast. [] NR has gained significant attention in scientific research for its potential role in boosting NAD+ levels and influencing cellular processes. []
Nicotinamide riboside can be found in trace amounts in milk and certain foods, but it is primarily synthesized chemically due to the difficulty of extracting it from natural sources. Its classification as a vitamin B3 derivative highlights its significance in metabolic pathways and its potential health benefits, such as improving lipid profiles and enhancing insulin sensitivity .
The synthesis of nicotinamide riboside can be achieved through various chemical methods. One notable method involves the condensation of nicotinamide with ribofuranose derivatives. The stereoselective synthesis typically utilizes protecting groups on the sugar moiety to control the formation of the desired β-anomer, which is biologically active .
Nicotinamide riboside has a molecular formula of C₁₁H₁₄N₂O₄ and a molecular weight of approximately 244.24 g/mol. The structure consists of a pyridine ring linked to a ribofuranose sugar moiety, specifically at the 3-position of the sugar.
Nicotinamide riboside participates in several chemical reactions, primarily involving its conversion into nicotinamide adenine dinucleotide through phosphorylation processes.
The mechanism by which nicotinamide riboside exerts its biological effects primarily revolves around its role as a NAD+ precursor.
Nicotinamide riboside exhibits several notable physical and chemical properties:
Nicotinamide riboside has garnered attention for its potential applications in various fields:
Nicotinamide riboside (NR) is a pyridine nucleoside characterized by a nicotinamide moiety linked to a ribose sugar via a β-glycosidic bond. Its molecular formula is C₁₁H₁₅N₂O₅⁺, with a molar mass of 255.25 g/mol (typically handled as chloride salt, 290.70 g/mol) [7]. Unlike other nicotinamide adenine dinucleotide (NAD⁺) precursors, NR lacks a phosphate group or charged carboxylate, enhancing its membrane permeability. The ribose group enables active transport via equilibrative nucleoside transporters, facilitating cellular uptake [3] [9].
NR exhibits pH-dependent stability: it degrades rapidly under alkaline conditions via hydrolysis but remains stable in acidic environments. Thermal decomposition occurs above 130°C, yielding nicotinamide and ribose [7]. Enzymatic degradation by extracellular enzymes like CD38 and purine nucleoside phosphorylase further limits its bioavailability [8] [9].
Table 1: Key Biochemical Properties of Nicotinamide Riboside
Property | Value/Characteristic | Biological Implication |
---|---|---|
Molecular Formula | C₁₁H₁₅N₂O₅⁺ | Pyridine nucleoside structure |
Glycosidic Bond | β-linked ribose | Recognized by NR kinases |
Thermal Degradation | >130°C (yields nicotinamide + ribose) | Requires stable formulation |
Enzymatic Degradation | CD38, purine nucleoside phosphorylase | Limits plasma half-life |
NR bypasses rate-limiting steps in traditional NAD⁺ salvage pathways. It enters cells via equilibrative nucleoside transporters (ENTs) and is phosphorylated intracellularly to form nicotinamide mononucleotide (NMN), which is adenylated to NAD⁺ [3] [9]. This pathway operates independently of nicotinamide phosphoribosyltransferase (NAMPT), which is feedback-inhibited by NAD⁺ and declines with age [3] [5].
Nicotinamide riboside kinases (NRK1 and NRK2) are cytosolic enzymes essential for NR phosphorylation. NRK1 is ubiquitously expressed, with highest activity in the liver and kidneys, while NRK2 is enriched in muscle and induced under metabolic stress [1] [6] [7]. Structural studies reveal NRK1’s Rossmann-fold domain binds NR and adenosine triphosphate (ATP), with a 500-fold selectivity for NR over cytidine due to steric complementarity in the active site [1] [6]. Both isoforms exhibit distinct phosphodonor preferences: NRK1 utilizes ATP or guanosine triphosphate (GTP), whereas NRK2 is ATP-specific [1].
Table 2: Enzymatic Properties of NRK Isoforms
Isoform | Substrate Specificity | Phosphodonor Preference | Tissue Distribution |
---|---|---|---|
NRK1 | NR, tiazofurin | ATP/GTP | Liver, kidney, ubiquitous |
NRK2 | NR, uridine, tiazofurin | ATP only | Muscle (cardiac/skeletal) |
NRK-mediated phosphorylation converts NR to NMN, consuming ATP. NMN is then adenylated by nicotinamide mononucleotide adenylyltransferases (NMNAT1–3) to form NAD⁺ [1] [5]. NMNAT isoforms localize to distinct compartments: NMNAT1 (nucleus), NMNAT2 (Golgi), and NMNAT3 (mitochondria), enabling compartment-specific NAD⁺ synthesis [5]. This two-step pathway elevates NAD⁺ levels more efficiently than the Preiss-Handler or NAM salvage routes, as it avoids PRPP-dependent steps and NAMPT inhibition [3] [4].
NR and NMN share overlapping pathways but differ in pharmacokinetics. NMN requires extracellular conversion to NR via CD73 before cellular uptake, adding a rate-limiting step [5] [9]. Oral NR administration in mice increases hepatic NAD⁺ by 2.7-fold within 4 hours, while NMN shows delayed and tissue-specific effects [4] [9]. In humans, single NR doses (100–1,000 mg) elevate blood NAD⁺ metabolome dose-dependently, with NMN accumulation detectable only after dephosphorylation to NR [9].
CD38, a membrane-bound NAD⁺ glycohydrolase, degrades extracellular NAD⁺ and its precursors (e.g., NMN, NR) to nicotinamide and ADP-ribose [8]. Its expression increases with age due to inflammation, consuming up to 4% of cellular NAD⁺ daily [2] [8]. CD38 knockout mice exhibit 10-fold higher tissue NAD⁺ levels, improved mitochondrial function, and resistance to metabolic stress [5] [8].
Sterile alpha and TIR motif containing 1 (SARM1), an axonal protein, hydrolyzes NAD⁺ to nicotinamide and cyclic ADP-ribose during neuronal injury. Its TIR domain dimerization triggers NAD⁺ cleavage, contributing to axon degeneration [3] [5]. Inhibiting CD38 and SARM1 represents a strategy to mitigate age-related NAD⁺ decline. For example, CD38 inhibitors (e.g., 78c) increase NAD⁺ and activate sirtuins [5] [8].
Key Mechanisms of NAD⁺ Depletion by CD38/SARM1:
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